molecular formula C19H29N3O2 B2813185 (E)-4-(Dimethylamino)-N-(1-morpholin-4-yl-1-phenylpropan-2-yl)but-2-enamide CAS No. 2411327-53-0

(E)-4-(Dimethylamino)-N-(1-morpholin-4-yl-1-phenylpropan-2-yl)but-2-enamide

Cat. No. B2813185
CAS RN: 2411327-53-0
M. Wt: 331.46
InChI Key: YOWVFARPNZEVSZ-JXMROGBWSA-N
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Description

(E)-4-(Dimethylamino)-N-(1-morpholin-4-yl-1-phenylpropan-2-yl)but-2-enamide, also known as DMABN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMABN is a synthetic compound that belongs to the family of butenamides and has been extensively studied for its biological and pharmacological properties.

Mechanism of Action

The exact mechanism of action of (E)-4-(Dimethylamino)-N-(1-morpholin-4-yl-1-phenylpropan-2-yl)but-2-enamide is not fully understood. However, it has been suggested that (E)-4-(Dimethylamino)-N-(1-morpholin-4-yl-1-phenylpropan-2-yl)but-2-enamide inhibits the activity of certain enzymes that are involved in the growth and survival of cancer cells. (E)-4-(Dimethylamino)-N-(1-morpholin-4-yl-1-phenylpropan-2-yl)but-2-enamide has also been shown to induce oxidative stress, which can lead to the death of cancer cells.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-(1-morpholin-4-yl-1-phenylpropan-2-yl)but-2-enamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C, which are involved in the growth and survival of cancer cells. (E)-4-(Dimethylamino)-N-(1-morpholin-4-yl-1-phenylpropan-2-yl)but-2-enamide has also been shown to induce oxidative stress and DNA damage, which can lead to the death of cancer cells.

Advantages and Limitations for Lab Experiments

(E)-4-(Dimethylamino)-N-(1-morpholin-4-yl-1-phenylpropan-2-yl)but-2-enamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been shown to exhibit potent anticancer activity, making it a promising candidate for the development of new anticancer drugs. However, (E)-4-(Dimethylamino)-N-(1-morpholin-4-yl-1-phenylpropan-2-yl)but-2-enamide also has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on (E)-4-(Dimethylamino)-N-(1-morpholin-4-yl-1-phenylpropan-2-yl)but-2-enamide. One potential direction is to investigate its potential applications in combination with other anticancer drugs. It has been suggested that (E)-4-(Dimethylamino)-N-(1-morpholin-4-yl-1-phenylpropan-2-yl)but-2-enamide may enhance the efficacy of other anticancer drugs when used in combination. Another potential direction is to investigate its potential applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of (E)-4-(Dimethylamino)-N-(1-morpholin-4-yl-1-phenylpropan-2-yl)but-2-enamide and its potential side effects.
In conclusion, (E)-4-(Dimethylamino)-N-(1-morpholin-4-yl-1-phenylpropan-2-yl)but-2-enamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its potent anticancer activity and biochemical and physiological effects make it a promising candidate for the development of new anticancer drugs. Further research is needed to fully understand its mechanism of action and potential applications in other diseases.

Synthesis Methods

The synthesis of (E)-4-(Dimethylamino)-N-(1-morpholin-4-yl-1-phenylpropan-2-yl)but-2-enamide involves a multi-step process that includes the reaction of morpholine, 4-phenyl-2-butanone, and dimethylamine in the presence of a catalyst. The reaction yields (E)-4-(Dimethylamino)-N-(1-morpholin-4-yl-1-phenylpropan-2-yl)but-2-enamide as a yellow solid, which is then purified using various techniques such as recrystallization and chromatography.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-(1-morpholin-4-yl-1-phenylpropan-2-yl)but-2-enamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. (E)-4-(Dimethylamino)-N-(1-morpholin-4-yl-1-phenylpropan-2-yl)but-2-enamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-(1-morpholin-4-yl-1-phenylpropan-2-yl)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-16(20-18(23)10-7-11-21(2)3)19(17-8-5-4-6-9-17)22-12-14-24-15-13-22/h4-10,16,19H,11-15H2,1-3H3,(H,20,23)/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWVFARPNZEVSZ-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)N2CCOCC2)NC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(C1=CC=CC=C1)N2CCOCC2)NC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-(Dimethylamino)-N-(1-morpholin-4-yl-1-phenylpropan-2-yl)but-2-enamide

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